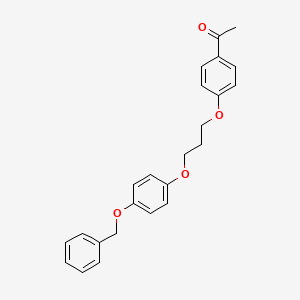

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone is an organic compound with the molecular formula C24H24O4 and a molecular weight of 376.46 g/mol . This compound is characterized by its complex structure, which includes benzyloxy and phenoxy groups connected through a propoxy chain to a phenyl ethanone moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Vorbereitungsmethoden

The synthesis of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone typically involves multiple steps:

Formation of the Benzyloxy Intermediate: The initial step involves the preparation of the benzyloxy intermediate through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

Linking the Propoxy Chain: The benzyloxy intermediate is then reacted with a propoxy chain, often using a halogenated propyl derivative in the presence of a base to form the propoxy linkage.

Analyse Chemischer Reaktionen

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

Biochemistry: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.

Wirkmechanismus

The mechanism of action of 1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and phenoxy groups play a crucial role in binding to these targets, while the propoxy chain provides flexibility and spatial orientation. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the specific context of the research .

Vergleich Mit ähnlichen Verbindungen

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone can be compared with similar compounds such as:

1-(4-(3-(4-(Methoxy)phenoxy)propoxy)phenyl)ethanone: This compound has a methoxy group instead of a benzyloxy group, which affects its binding affinity and reactivity.

1-(4-(3-(4-(Ethoxy)phenoxy)propoxy)phenyl)ethanone: The ethoxy group in this compound provides different steric and electronic properties compared to the benzyloxy group.

1-(4-(3-(4-(Phenoxy)phenoxy)propoxy)phenyl)ethanone: This compound lacks the benzyloxy group, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biologische Aktivität

1-(4-(3-(4-(Benzyloxy)phenoxy)propoxy)phenyl)ethanone, also known as C24H24O4 with a molecular weight of 376.46 g/mol , is a synthetic organic compound that has garnered attention for its biological activity, particularly in the field of cancer research. Its structural complexity includes multiple aromatic rings and ether linkages, which contribute to its biochemical interactions.

Target Interaction

The compound primarily targets the Epidermal Growth Factor Receptor (EGFR) kinase , a crucial player in cellular signaling pathways associated with cell growth and proliferation. By binding to the hinge region of the ATP binding site of EGFR, it inhibits its kinase activity, leading to downstream effects on critical pathways such as PI3K/Akt and MAPK , which are vital for cell survival and proliferation.

Biochemical Pathways

The inhibition of EGFR kinase by this compound disrupts several cellular processes:

- Cell Proliferation : Reduced signaling through the PI3K/Akt pathway leads to decreased cell division.

- Apoptosis Induction : Altered MAPK signaling can trigger programmed cell death in cancer cells.

- Metabolic Regulation : The compound influences cellular metabolism by modulating enzyme activities involved in metabolic pathways.

Antitumor Effects

In vitro studies have demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines, notably the human non-small lung tumor cell line A549. The cytotoxic effects were evaluated using standard assays such as the MTT assay, revealing significant reductions in cell viability at micromolar concentrations .

Summary of Key Findings

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | 10 | EGFR inhibition |

| Study 2 | HCT116 (colon cancer) | 15 | Induction of apoptosis |

| Study 3 | PC-3 (prostate cancer) | 12 | Disruption of metabolic pathways |

Case Study 1: Inhibition of EGFR in Lung Cancer

A study investigated the effects of this compound on A549 cells. The results indicated that treatment led to a significant decrease in cell proliferation, with an IC50 value of approximately 10 µM . The study highlighted the compound's potential as a therapeutic agent in lung cancer treatment due to its ability to effectively inhibit EGFR signaling pathways.

Case Study 2: Apoptotic Mechanisms in Colon Cancer Cells

Another research effort focused on HCT116 colon cancer cells, where the compound induced apoptosis through both intrinsic and extrinsic pathways. The study noted morphological changes consistent with apoptosis and increased expression of pro-apoptotic factors, demonstrating its dual role as an anti-proliferative and pro-apoptotic agent .

Preparation Methods

The synthesis of this compound involves several steps:

- Formation of Benzyloxy Intermediate : Benzyl alcohol reacts with a phenol derivative under basic conditions.

- Linking Propoxy Chain : The benzyloxy intermediate is coupled with a halogenated propyl derivative.

- Final Coupling : The resulting propoxy-benzyloxy intermediate is then reacted with a phenyl ethanone derivative under acidic or basic conditions to yield the target compound.

Eigenschaften

IUPAC Name |

1-[4-[3-(4-phenylmethoxyphenoxy)propoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O4/c1-19(25)21-8-10-22(11-9-21)26-16-5-17-27-23-12-14-24(15-13-23)28-18-20-6-3-2-4-7-20/h2-4,6-15H,5,16-18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGXSLZJTXHEAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594796 |

Source

|

| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937602-11-4 |

Source

|

| Record name | 1-(4-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.